1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Overview
Description
MMV007564 is a novel antimalarial compound belonging to the benzimidazolyl piperidine chemotype. It was identified through cellular screens and has shown promising results in combating malaria, particularly against the Plasmodium falciparum parasite .
Mechanism of Action
MMV007564, also known as 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide, GNF-Pf-4877, TCMDC-124400, or 1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide, is a novel antimalarial compound with a unique mechanism of action .
Target of Action
The primary target of MMV007564 is the Plasmodium falciparum cyclic amine resistance locus (PfCARL) , a gene encoding a conserved protein of unknown function . Mutations in PfCARL are strongly associated with resistance to MMV007564 .
Mode of Action
It is known that mutations in pfcarl confer resistance to mmv007564 . This suggests that MMV007564’s mode of action involves binding to or otherwise interacting with the PfCARL protein.
Biochemical Pathways
The association between pfcarl mutations and resistance to mmv007564 suggests that pfcarl plays a crucial role in these pathways .
Result of Action
It is known that mmv007564 has different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages .
Action Environment
The action of MMV007564 can be influenced by various environmental factors. For example, the development of resistance to MMV007564 can be influenced by the genetic environment of the parasite, specifically the presence of mutations in PfCARL
Biochemical Analysis
Biochemical Properties
MMV007564 has been identified in cellular screens for its potential antimalarial properties . Mutations in pfcarl are strongly associated with resistance to MMV007564 .
Cellular Effects
In cellular screens, MMV007564 has shown different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages . This suggests that MMV007564 can influence cell function and impact cellular processes in a stage-dependent manner.
Molecular Mechanism
The molecular mechanism of MMV007564 involves its interaction with the pfcarl gene. Distinct mutations in this gene confer resistance to MMV007564 . This suggests that MMV007564 exerts its effects at the molecular level through binding interactions with the pfcarl gene product, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The development of resistance to MMV007564 over time suggests that the compound’s effects may change over time, potentially due to changes in the stability or degradation of the compound, or long-term effects on cellular function .
Preparation Methods
The synthesis of MMV007564 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
MMV007564 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde, while reduction might produce an alcohol .
Scientific Research Applications
MMV007564 has several scientific research applications, particularly in the field of malaria research. It has been used to study the genetic determinants of drug resistance in Plasmodium falciparum. By culturing parasites in the presence of MMV007564, researchers have been able to generate resistant lines and identify mutations in the Plasmodium falciparum cyclic amine resistance locus gene, which is associated with resistance to this compound . Additionally, MMV007564 has been used in studies to understand the timing of action and potency of antimalarial drugs in different life cycle stages of the parasite .
Properties
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAJAGJXWRKYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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